Cyclohexyl-methylimino-oxidoazanium
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Overview
Description
Cyclohexyl-methylimino-oxidoazanium is a chemical compound with the molecular formula C7H14N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as cyclohexen-1-yl-methylimino-oxidoazanium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-methylimino-oxidoazanium can be synthesized through the oxidation of cyclohexylamine. The reaction involves the use of molecular oxygen over alumina-based catalysts. The optimized conditions for this reaction include a reaction temperature of 180°C, a liquid hourly space velocity (LHSV) of cyclohexylamine at 1 ml g−1 h−1, and an oxidant concentration of 33% O2 in nitrogen with a total gas hourly space velocity (GHSV) of 24 ml min−1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The use of heterogeneous catalysts, such as alumina supported silicotungstic acid, is common to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-methylimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine.
Substitution: The compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexyl-methylimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other chemical products
Mechanism of Action
The mechanism of action of cyclohexyl-methylimino-oxidoazanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The oxidation of cyclohexylamine to cyclohexanone oxime is a key reaction that highlights its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Azoxymethane: A carcinogenic and neurotoxic compound used in biological research.
Cyclohexanone oxime: An intermediate in the production of caprolactam, used in the manufacture of Nylon-6.
Uniqueness
Cyclohexyl-methylimino-oxidoazanium is unique due to its specific molecular structure and its ability to undergo various chemical reactions. Its applications in different fields, such as chemistry, biology, and medicine, also set it apart from other similar compounds .
Properties
CAS No. |
35214-90-5 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
cyclohexyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C7H14N2O/c1-8-9(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
RTOJGFQRPQRTMD-UHFFFAOYSA-N |
Canonical SMILES |
CN=[N+](C1CCCCC1)[O-] |
Origin of Product |
United States |
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